

Application Notes: Live-Cell Imaging of Lysosomes Using Acridine Orange Base

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Compound of Interest

Compound Name: *Acridine Orange Base*

Cat. No.: *B158528*

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Introduction

Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye widely utilized for the visualization and analysis of lysosomes and other acidic organelles in live cells.[1][2] As a lipophilic weak base, AO can freely traverse biological membranes in its uncharged state.[3] Upon encountering the acidic milieu of the lysosomal lumen (pH 4-5), AO becomes protonated and consequently trapped within these organelles.[3][4] This accumulation leads to the formation of AO aggregates, resulting in a metachromatic shift of its fluorescence emission from green to red. This distinct spectral property allows for the ratiometric analysis of lysosomal content and integrity. In the cytoplasm and nucleus, where it exists in a monomeric form and intercalates with DNA and RNA, AO exhibits green fluorescence.

These application notes provide a comprehensive overview of the principles, protocols, and data interpretation for using **Acridine Orange Base** in live-cell imaging of lysosomes.

Principle of Lysosomal Staining by Acridine Orange

Acridine Orange is a lysosomotropic agent, meaning it preferentially accumulates in lysosomes. Its mechanism of action is predicated on the pH gradient between the neutral cytoplasm and the acidic lysosomal lumen. In its neutral, unprotonated form, AO readily diffuses across the cell and lysosomal membranes. The low pH within the lysosomes facilitates the protonation of the AO molecule. This protonated form is charged and less membrane-permeable, leading to

its sequestration and concentration within the lysosomes. At high concentrations, AO molecules form aggregates or dimers, which exhibit a characteristic red fluorescence upon excitation with blue light. In contrast, the monomeric AO present at lower concentrations in the cytoplasm and nucleus fluoresces green.

This differential fluorescence allows for the visualization of lysosomes as distinct red puncta against a green fluorescent background of the cytoplasm and nucleus. A disruption in the lysosomal membrane integrity results in the leakage of AO into the cytoplasm, leading to a decrease in red fluorescence and an increase in green fluorescence, a phenomenon that can be quantified to assess lysosomal membrane permeabilization.

Quantitative Data

The spectral properties of Acridine Orange are dependent on its concentration and the surrounding environment. The following tables summarize the key quantitative data for the use of Acridine Orange in lysosomal imaging.

Spectral Properties of Acridine Orange

| Form | Cellular Location | Excitation Maximum (nm) | Emission Maximum (nm) | Observed Color |
|------------|---------------------------------------|-------------------------|-----------------------|----------------|
| Monomeric | Cytoplasm, Nucleus (bound to dsDNA) | ~502 | ~525 | Green |
| Aggregated | Lysosomes and other acidic organelles | ~460-475 | ~650 | Red/Orange |

Recommended Staining Conditions for Live-Cell Imaging

| Parameter | Recommended Range | Notes |
|------------------------|-------------------|---|
| Working Concentration | 0.5 - 5.0 μ M | Optimal concentration should be determined empirically for each cell type to minimize cytotoxicity. |
| Incubation Time | 15 - 30 minutes | Prolonged incubation may lead to cytotoxicity. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |

Experimental Protocols

This section provides a detailed protocol for staining live cells with Acridine Orange for the visualization of lysosomes using fluorescence microscopy.

Materials

- **Acridine Orange Base** stock solution (e.g., 1 mM in DMSO or water)
- Live cells cultured on glass-bottom dishes or chamber slides
- Complete cell culture medium (phenol red-free medium is recommended for imaging to reduce background fluorescence)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fluorescence microscope equipped with appropriate filters for green and red fluorescence detection

Staining Protocol

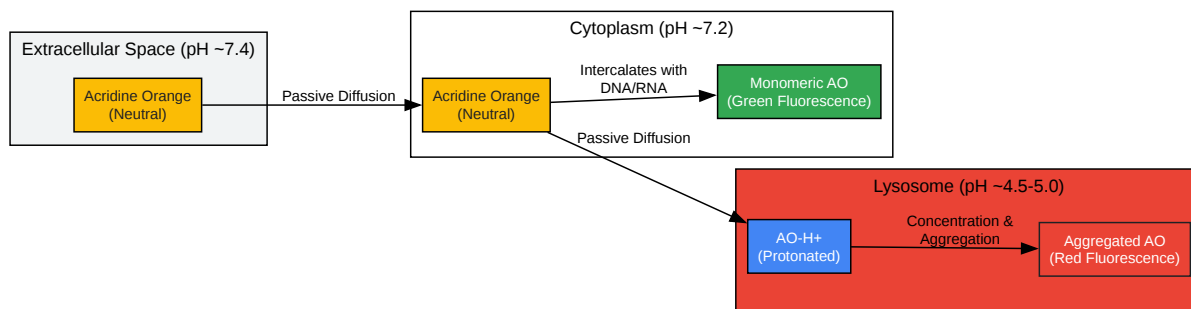
- **Cell Preparation:** Culture cells to a confluence of 50-75% on a suitable imaging vessel. Ensure the cells are healthy and actively growing.
- **Preparation of Staining Solution:** On the day of the experiment, prepare a fresh working solution of Acridine Orange by diluting the stock solution in complete cell culture medium to a

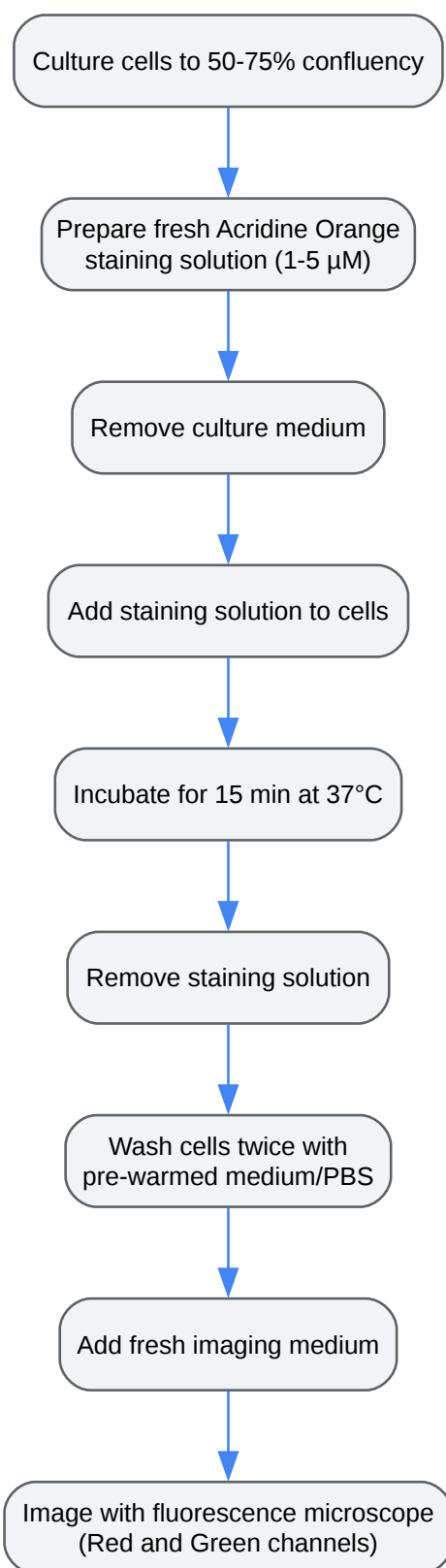
final concentration of 1-5 $\mu\text{g/mL}$ (approximately 2-5 μM).

- Cell Staining:
 - Remove the culture medium from the cells.
 - Add the pre-warmed (37°C) Acridine Orange staining solution to the cells, ensuring the entire cell monolayer is covered.
 - Incubate the cells for 15 minutes at 37°C in a CO₂ incubator.
- Washing:
 - Remove the staining solution.
 - Wash the cells twice with pre-warmed complete phenol red-free medium or PBS for 5 minutes each. This step is crucial for removing excess dye and reducing background fluorescence.
- Imaging:
 - Add fresh, pre-warmed phenol red-free medium or PBS to the cells.
 - Immediately proceed to image the cells using a fluorescence microscope.
 - For visualizing the red lysosomal fluorescence, use an excitation filter around 465 nm and an emission filter around 650-710 nm.
 - For the green cytoplasmic and nuclear fluorescence, use an excitation filter around 485 nm and an emission filter around 535 nm.
 - Note on Phototoxicity: Acridine Orange can be phototoxic, especially when concentrated in lysosomes. To minimize photobleaching and phototoxicity-induced lysosomal damage, use the lowest possible excitation light intensity and exposure time.

Diagrams

Mechanism of Acridine Orange Accumulation in Lysosomes





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